molecular formula C17H18O3 B4652370 4-[3-(4-methylphenoxy)propoxy]benzaldehyde

4-[3-(4-methylphenoxy)propoxy]benzaldehyde

Cat. No. B4652370
M. Wt: 270.32 g/mol
InChI Key: JOLIYSFJRHJEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-methylphenoxy)propoxy]benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MPPB and is a derivative of benzaldehyde. MPPB has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of MPPB involves the inhibition of phospholipase A2 (PLA2), an enzyme that plays a key role in the inflammatory response. By inhibiting PLA2, MPPB reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. MPPB has also been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
MPPB has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory diseases. MPPB has also been found to modulate the activity of GABA receptors, leading to anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

MPPB has several advantages and limitations for laboratory experiments. One advantage is that it has been found to have a high selectivity for PLA2 inhibition, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation is that MPPB has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of MPPB. One direction is to further investigate its potential applications in cancer therapy. Another direction is to study its potential use in the treatment of mental health disorders such as anxiety and depression. Additionally, further studies are needed to determine the optimal dosage and administration of MPPB for therapeutic use.

Scientific Research Applications

MPPB has been studied for its potential applications in various areas of scientific research. It has been found to have an inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy. MPPB has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, MPPB has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mental health disorders.

properties

IUPAC Name

4-[3-(4-methylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-14-3-7-16(8-4-14)19-11-2-12-20-17-9-5-15(13-18)6-10-17/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLIYSFJRHJEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methylphenoxy)propoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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